

Theoretical Calculations on 2-Bromopyridine-3-boronic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromopyridine-3-boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the theoretical and computational investigation of **2-Bromopyridine-3-boronic acid**. While specific comprehensive theoretical studies on this molecule are not extensively published, this document outlines the standard methodologies and expected outcomes from such an analysis, drawing parallels from computational work on analogous pyridine and boronic acid derivatives. This guide is intended to serve as a blueprint for researchers undertaking theoretical calculations to elucidate the structural, electronic, and reactive properties of **2-Bromopyridine-3-boronic acid**, a compound of interest in synthetic chemistry and drug discovery.

Introduction

2-Bromopyridine-3-boronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form C-C bonds.^{[1][2]} Understanding its molecular properties through theoretical calculations can provide deep insights into its stability, reactivity, and spectroscopic characteristics. Computational methods, especially Density Functional Theory (DFT), are powerful tools for modeling molecular geometries, vibrational frequencies, and electronic properties, which can complement and guide experimental work.^{[3][4]}

This guide details a typical workflow for a computational study on this molecule, presents the expected data in a structured format, and visualizes the process.

Computational Methodology

A robust theoretical study of **2-Bromopyridine-3-boronic acid** would typically employ Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.

Experimental Protocols / Computational Workflow:

- **Structure Optimization:** The initial step involves building the 3D structure of **2-Bromopyridine-3-boronic acid**. This structure is then optimized to find its lowest energy conformation. A common and effective functional for this purpose is B3LYP, paired with a sufficiently large basis set like 6-311++G(d,p) to accurately describe the electronic structure of a molecule containing bromine and boron.[\[3\]](#)[\[5\]](#)
- **Frequency Calculations:** Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data for structural validation.[\[3\]](#)
- **Electronic Property Analysis:** Key electronic properties are then calculated. This includes the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.[\[1\]](#)
- **Solvation Effects:** To simulate a more realistic chemical environment, calculations can be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM), to understand how the molecule's properties might change in solution.

Data Presentation: Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be generated from the computational workflow described above. Note: The values presented are representative and hypothetical, as a specific published study with this data was not identified.

Table 1: Optimized Geometric Parameters (Representative)

Parameter	Bond/Angle	Predicted Value
Bond Lengths	C(2)-Br	1.89 Å
C(3)-B	1.55 Å	
B-O(1)	1.37 Å	
B-O(2)	1.37 Å	
C(2)-C(3)	1.41 Å	
C(3)-C(4)	1.40 Å	
Bond Angles	N(1)-C(2)-C(3)	121.5°
C(2)-C(3)-B	125.0°	
O(1)-B-O(2)	118.0°	

Table 2: Calculated Vibrational Frequencies (Representative)

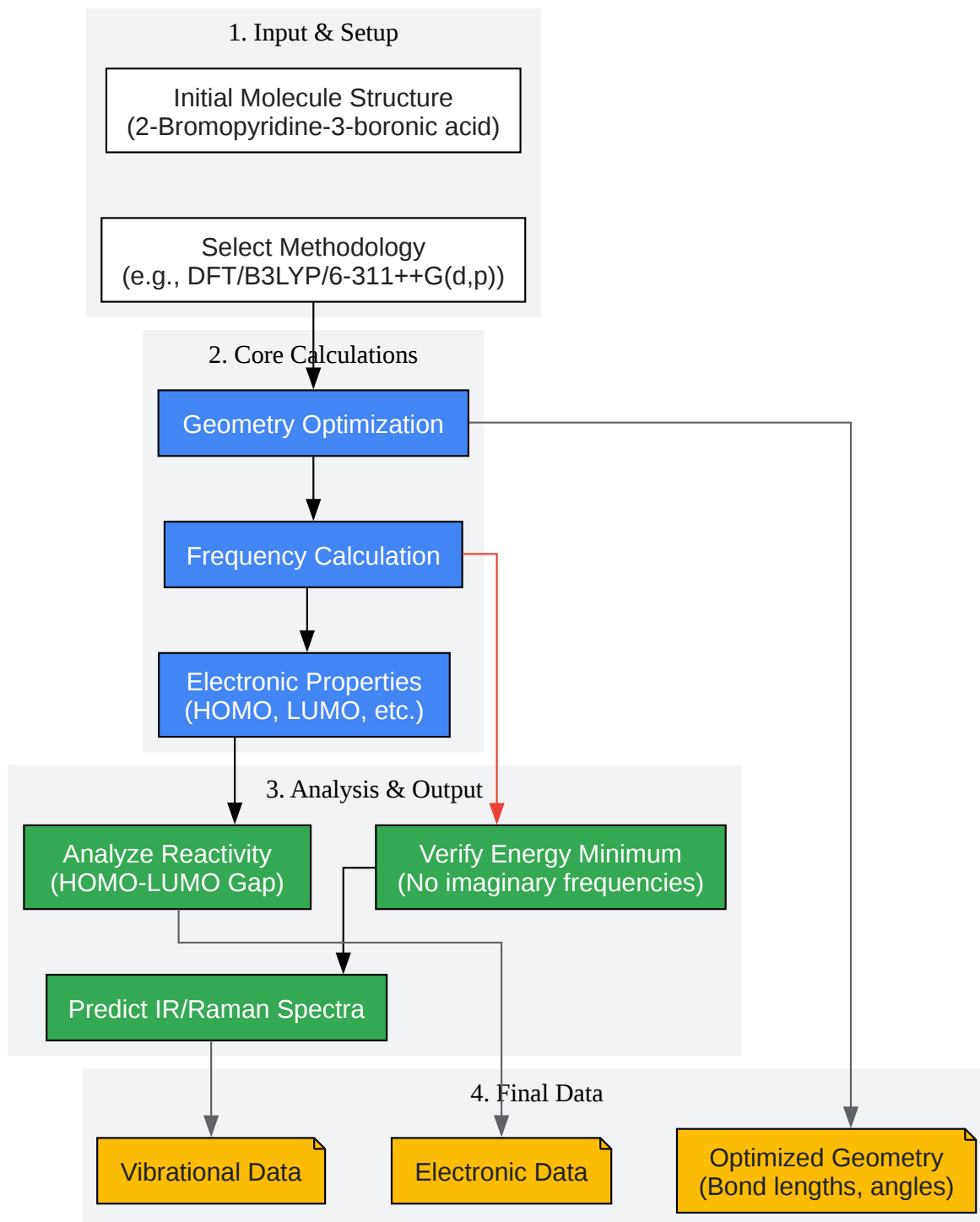
Vibrational Mode	Frequency (cm ⁻¹)	Description
$\nu(\text{O-H})$	~3450	B-O-H stretch
$\nu(\text{C=N})$	~1600	Pyridine ring stretch
$\nu(\text{B-O})$	~1340	B-O stretch[3]
$\nu(\text{C-Br})$	~650	C-Br stretch[3]

Table 3: Frontier Molecular Orbital (FMO) Properties (Representative)

Parameter	Value (eV)
HOMO Energy	-6.85
LUMO Energy	-1.20
HOMO-LUMO Gap (ΔE)	5.65

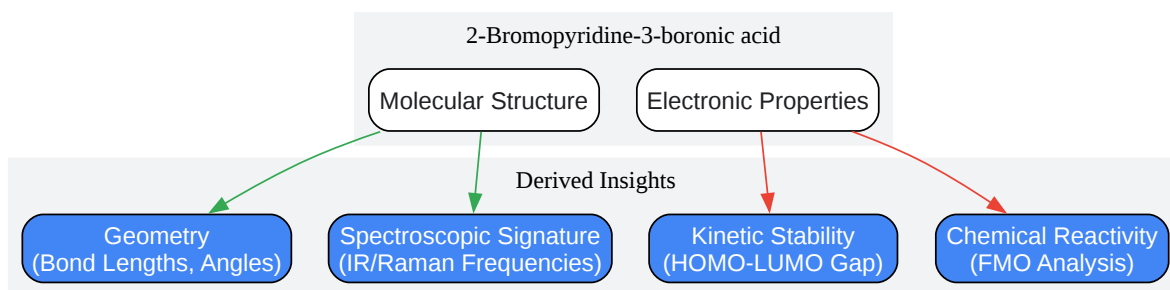
Mandatory Visualizations

The following diagrams illustrate the logical workflow and conceptual relationships in the theoretical study of **2-Bromopyridine-3-boronic acid**.



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Caption: Workflow for theoretical calculations on a molecule.



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Caption: Relationship between molecular properties and derived insights.

Conclusion

Theoretical calculations provide an indispensable framework for understanding the intrinsic properties of **2-Bromopyridine-3-boronic acid**. By employing established DFT methods, researchers can predict its geometry, vibrational spectra, and electronic characteristics with high accuracy. This data is crucial for rationalizing its behavior in chemical reactions, aiding in the design of new synthetic pathways, and supporting the development of novel pharmaceuticals. The workflow and data structures presented in this guide offer a standardized approach for conducting and reporting such valuable computational research.

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